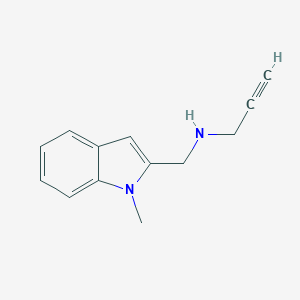
2-(N-(2-Propynyl)aminomethyl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-Propynyl)aminomethyl)-1-methylindole, also known as PAM, is a chemical compound used in scientific research. It is a selective allosteric modulator of the muscarinic acetylcholine receptor M1 subtype and has been found to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. In
Scientific Research Applications
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been extensively studied for its potential applications in the treatment of cognitive disorders. It has been found to enhance cognitive function in animal models and has shown promise as a therapeutic agent for Alzheimer's disease. 2-(N-(2-Propynyl)aminomethyl)-1-methylindole has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and other neurological conditions.
Mechanism of Action
2-(N-(2-Propynyl)aminomethyl)-1-methylindole acts as an allosteric modulator of the muscarinic acetylcholine receptor M1 subtype. It binds to a specific site on the receptor and enhances the binding of acetylcholine, the neurotransmitter responsible for cognitive function. This results in increased activity in the brain regions responsible for learning and memory.
Biochemical and Physiological Effects:
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity. It has also been found to increase the release of acetylcholine in the brain, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
2-(N-(2-Propynyl)aminomethyl)-1-methylindole has several advantages for lab experiments. It is highly selective for the M1 subtype of the muscarinic acetylcholine receptor, which allows for more precise targeting of specific brain regions. It also has a long half-life, which makes it easier to administer and study. However, 2-(N-(2-Propynyl)aminomethyl)-1-methylindole is not without limitations. It can be difficult to synthesize in large quantities and its effects can be variable depending on the dose and timing of administration.
Future Directions
There are several future directions for research on 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. One area of interest is the development of more potent and selective allosteric modulators of the M1 subtype of the muscarinic acetylcholine receptor. Another area of research is the investigation of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to determine the optimal dose and timing of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole administration for maximum cognitive benefit.
Synthesis Methods
The synthesis of 2-(N-(2-Propynyl)aminomethyl)-1-methylindole involves the reaction of 1-methylindole with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield 2-(N-(2-Propynyl)aminomethyl)-1-methylindole. This method has been optimized for high yield and purity and is widely used in research laboratories.
properties
CAS RN |
122368-24-5 |
|---|---|
Product Name |
2-(N-(2-Propynyl)aminomethyl)-1-methylindole |
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14N2/c1-3-8-14-10-12-9-11-6-4-5-7-13(11)15(12)2/h1,4-7,9,14H,8,10H2,2H3 |
InChI Key |
YPOBCEDPUKMYCH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC#C |
Other CAS RN |
122368-24-5 |
synonyms |
2-(N-(2-propynyl)aminomethyl)-1-methylindole 2-PAMMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



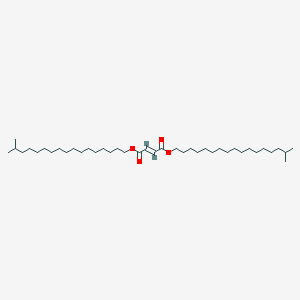
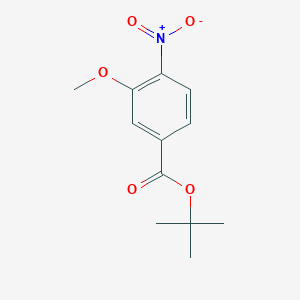
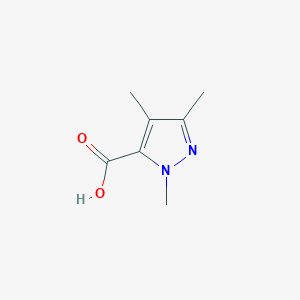

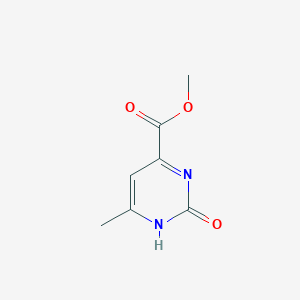

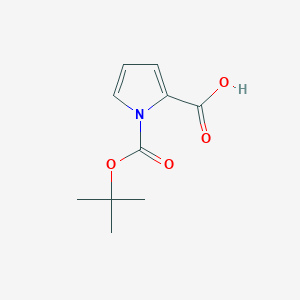


![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
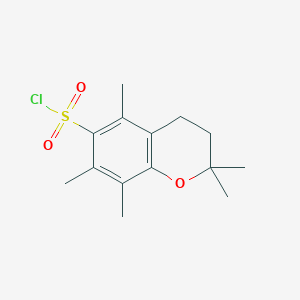
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
